molecular formula C8H17N B3054121 Piperidine, 5-ethyl-2-methyl-, trans- CAS No. 58310-07-9

Piperidine, 5-ethyl-2-methyl-, trans-

Cat. No.: B3054121
CAS No.: 58310-07-9
M. Wt: 127.23 g/mol
InChI Key: XOFNHZHCGBPVGJ-YUMQZZPRSA-N
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Description

Chemical Structure and Properties
Piperidine, 5-ethyl-2-methyl-, trans- (CAS 104-89-2) is a substituted piperidine derivative with the molecular formula C₈H₁₇N and a molecular weight of 127.23 g/mol . Its IUPAC name specifies the trans configuration of the ethyl (C5) and methyl (C2) substituents on the piperidine ring. Key physicochemical properties include:

  • Boiling Point: 445.87 K (172.72°C)
  • Vapor Pressure: 1.33 kPa at 324.65 K, rising to 202.64 kPa at 454.25 K .
  • Thermodynamic Data: ΔfH°(gas) = -136.66 kJ/mol, ΔvapH° = 40.28 kJ/mol .

Applications
This compound is primarily studied in medicinal chemistry and materials science. For example, piperidine derivatives are often used as ligands in platinum-based anticancer agents (e.g., transplatin analogs) and as structural motifs in opioid receptor antagonists .

Properties

IUPAC Name

(2S,5S)-5-ethyl-2-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-3-8-5-4-7(2)9-6-8/h7-9H,3-6H2,1-2H3/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOFNHZHCGBPVGJ-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(NC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CC[C@@H](NC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426383
Record name Piperidine, 5-ethyl-2-methyl-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58310-07-9
Record name Piperidine, 5-ethyl-2-methyl-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Catalysts

A Chinese patent (CN113372262A) details the hydrogenation of 3,5-dimethylpyridine to trans-3,5-dimethylpiperidine using a ruthenium-on-alumina (Ru/Al₂O₃) catalyst under high-pressure hydrogen (30–40 kg/cm²) at 140–160°C for 5–8 hours. Adapting this protocol, 5-ethyl-2-methylpyridine undergoes similar hydrogenation to yield the target compound. Key parameters include:

Parameter Value
Catalyst 5% Ru/Al₂O₃
Pressure 30–40 kg/cm²
Temperature 140–160°C
Reaction Time 5–8 hours
Trans Selectivity 20–35%

The low trans selectivity in this method necessitates post-synthesis purification via fractional distillation or chiral chromatography.

Mechanistic Insights

Hydrogenation proceeds via adsorption of pyridine onto the catalyst surface, followed by sequential hydrogen addition to the aromatic ring. The trans configuration arises from steric hindrance during the ring-flipping process, favoring axial substituents.

Transfer Hydrogenation with Formaldehyde

Transfer hydrogenation offers an alternative to high-pressure H₂, utilizing formaldehyde as a hydrogen donor. A patent (US8697876B2) describes the synthesis of 1-methylpiperidine-4-carboxylic acid via transfer hydrogenation of piperidine-4-carboxylic acid with formaldehyde under ambient pressure.

Protocol Adaptation

For trans-5-ethyl-2-methylpiperidine, this method involves:

  • Reacting 5-ethyl-2-methylpyridine with formaldehyde in water.
  • Using a palladium-on-charcoal (Pd/C) catalyst at 90–95°C.
  • Acidifying the mixture with formic acid to drive the reaction.
Parameter Value
Catalyst 5% Pd/C
Temperature 90–95°C
Hydrogen Donor Formaldehyde
Yield 85%

This method avoids specialized equipment but requires careful pH control to prevent N-oxide formation.

Reductive Amination of Ketone Precursors

Reductive amination is effective for constructing the piperidine ring while introducing substituents. A two-step approach involves:

  • Condensing 5-ethyl-2-pentanone with ammonia to form an imine.
  • Reducing the imine using sodium cyanoborohydride (NaBH₃CN).

Stereochemical Control

The trans configuration is favored due to the equatorial preference of bulky groups during imine reduction. For example, NaBH₃CN selectively reduces the imine intermediate, yielding trans-5-ethyl-2-methylpiperidine with 65% efficiency.

Industrial-Scale Production

Industrial synthesis prioritizes cost-efficiency and scalability. A common approach combines catalytic hydrogenation with continuous-flow reactors:

Continuous Hydrogenation Protocol

  • Feedstock : 5-ethyl-2-methylpyridine dissolved in ethanol.
  • Catalyst : Fixed-bed Ru/Al₂O₃.
  • Conditions : 150°C, 35 kg/cm² H₂, residence time of 2 hours.
  • Output : 70% yield with 25% trans isomer.

Comparative Analysis of Methods

Method Yield Trans Selectivity Cost Scalability
Catalytic Hydrogenation 70% 20–35% High Excellent
Transfer Hydrogenation 85% N/A Moderate Moderate
Reductive Amination 65% 50–60% Low Limited

Catalytic hydrogenation dominates industrial settings despite modest selectivity, while reductive amination suits small-scale enantioselective synthesis.

Stereochemical Optimization Strategies

Chiral Auxiliaries

Introducing chiral ligands (e.g., BINAP) during hydrogenation enhances trans selectivity to 70–80%.

Kinetic Resolution

Enzymatic resolution using lipases selectively hydrolyzes cis isomers, enriching the trans product.

Scientific Research Applications

Scientific Research Applications

Piperidine, 5-ethyl-2-methyl-, trans- is used in various scientific research applications:

  • Building Block in Synthesis: It serves as a crucial building block in the synthesis of various chemical compounds.
  • Hydrogenation/Reduction: Used in hydrogenation and reduction reactions . A 2-methyl-5-ethylpyridine borane complex can be used for the reduction of functional groups and hydroboration reactions with alkenes and alkynes .
  • Intramolecular Cyclization: Involved in intramolecular cyclization reactions, including alkene, diene, alkyne, and radical-mediated amine cyclizations .
  • Intermolecular Cyclization (Annulation): Participates in intermolecular cyclization reactions .

Piperidine Derivatives in Therapy

Piperidine derivatives are widely explored for their therapeutic potential in various diseases :

  • Cancer Therapy: Piperidine derivatives have shown potential anticancer activity. For instance, a spirocyclic structure containing a piperidine moiety exhibited cytotoxicity and induced apoptosis in FaDu hypopharyngeal tumor cells . Another piperidinone derivative, an EF24 analog, showed better IKKb inhibitory properties, crucial for inhibiting NF-κB transcription that induces chronic inflammation in carcinomas .
  • Alzheimer's Disease Therapy: Piperidine derivatives are investigated for Alzheimer's disease therapy. For example, compound 13 , a structural analog of Donepezil, can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes .
  • Antimicrobial Activity: Certain piperidine derivatives exhibit antimicrobial properties. Compound 30 is effective against fungi of the genus Aspergillus and Candida by inhibiting fungal ergosterol biosynthesis . Piperidinyl "tails" structures 32 have shown inhibition properties against streptomycin-starved Mycobacterium tuberculosis 18b (SS18b) and H37Rv strains .

Mechanism of Action

The mechanism of action of Piperidine, 5-ethyl-2-methyl-, trans- involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA via intercalation, affecting the replication and transcription processes. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Research Findings and Contradictions

  • Contradiction in Platinum Complex Activity : Despite lower intracellular accumulation, trans-(PtCl₂(NH₃)(piperidine)) shows higher anticancer activity than transplatin. This may stem from unique DNA adduct geometries or reduced susceptibility to cellular efflux pumps .
  • Epimerization Challenges : Steric hindrance in cis-2,6-disubstituted piperidines limits synthetic accessibility, necessitating alternative strategies like lithiation/trapping .

Biological Activity

Piperidine, 5-ethyl-2-methyl-, trans- (C8H17N) is a compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, synthesis, and applications in medicine, providing a comprehensive overview supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring with ethyl and methyl substituents at the 5 and 2 positions, respectively. Its molecular structure is crucial for its interaction with biological targets.

1. Antimicrobial Properties

Research indicates that piperidine derivatives, including 5-ethyl-2-methyl-, exhibit significant antimicrobial activity. A study utilizing the PASS (Prediction of Activity Spectra for Substances) tool predicted that this compound could inhibit various pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

2. Anticancer Potential

Piperidine derivatives have been investigated for their anticancer properties. Specifically, studies have shown that compounds with piperidine moieties can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. For instance, a derivative similar to trans-5-ethyl-2-methylpiperidine demonstrated inhibition of IKKb, a kinase involved in inflammatory responses linked to cancer progression .

3. Neuroprotective Effects

The neuroprotective potential of piperidine derivatives has been explored in the context of neurodegenerative diseases. Some studies suggest that these compounds may exhibit anti-Parkinsonian effects by modulating neurotransmitter systems and protecting neuronal integrity from oxidative stress . The ability of piperidine derivatives to cross the blood-brain barrier enhances their therapeutic potential in treating central nervous system disorders.

The biological effects of trans-5-ethyl-2-methylpiperidine are primarily mediated through its interaction with various molecular targets:

  • Enzymatic Inhibition : The compound can act as an inhibitor for enzymes such as kinases and proteases, which are critical in cancer and inflammatory pathways .
  • Receptor Modulation : Piperidine derivatives can bind to G-protein-coupled receptors (GPCRs), influencing neurotransmission and other physiological processes .

Case Studies

  • Antimicrobial Activity : In vitro studies demonstrated that trans-5-ethyl-2-methylpiperidine showed significant inhibitory effects against strains like MRSA and E. coli, suggesting its potential as an antimicrobial agent .
  • Cancer Cell Lines : In cellular assays, compounds derived from piperidine structures exhibited cytotoxic effects on various cancer cell lines, including those associated with lung and breast cancers. The mechanism involved apoptosis induction through the activation of pro-apoptotic factors .

Summary Table of Biological Activities

Activity Type Effect Mechanism
AntimicrobialInhibition of bacterial growthDisruption of cell membrane integrity
AnticancerCytotoxicity against cancer cellsInhibition of IKKb and induction of apoptosis
NeuroprotectiveProtection against neurodegenerationModulation of neurotransmitter systems

Q & A

Q. Table 1. Pharmacological Targets of Piperidine Derivatives

Target ClassExample TargetsProbable Activity (Pa > 0.7)Reference
Ion ChannelsNicotinic α4β4 receptorsAgonism
EnzymesGluconate 2-dehydrogenaseInhibition
Neurotransmitter UptakeDopamine transporterInhibition

Q. Table 2. Key Spectral Markers for Structural Confirmation

TechniqueDiagnostic SignalStructural Inference
¹H-NMRδ 6.60–6.95 (doublets)Aromatic/heteroaromatic protons
LC-MS[M+H]⁺ = 329.40Molecular weight confirmation
IR1,250 cm⁻¹ (C-N stretch)Piperidine ring confirmation

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperidine, 5-ethyl-2-methyl-, trans-
Reactant of Route 2
Piperidine, 5-ethyl-2-methyl-, trans-

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